

## understanding the meroterpenoid structure of Andrastin D

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An In-Depth Technical Guide to the Meroterpenoid Structure of Andrastin D

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Andrastin D is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Produced by various Penicillium species, including Penicillium roqueforti, it belongs to a family of compounds (Andrastins A-D) recognized for their significant biological activities.[3][4][5] Structurally, Andrastin D is characterized by a complex, tetracyclic steroid-like skeleton.[4] Its primary mechanism of action involves the inhibition of protein farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins, which are key players in cell signaling pathways frequently dysregulated in cancer.[1][3][4][6] This inhibitory action positions Andrastin D and its analogues as promising candidates for antitumoral drug development.[3][7] This guide provides a comprehensive overview of the structure, biosynthesis, experimental characterization, and biological significance of Andrastin D.

# Introduction to Meroterpenoids and the Andrastin Family

Meroterpenoids are hybrid natural products that are partially derived from the terpenoid pathway.[8] Fungi, in particular, are prolific producers of meroterpenoids with exceptionally



diverse and complex structures.[1] The andrastin family of meroterpenoids is biosynthesized from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[2] These compounds are distinguished by a five-methyl substituted ent- $5\alpha$ ,14 $\beta$ -androstane skeleton, which is a 6,6,6,5-tetracarbocyclic ring system.[2] First identified as potent inhibitors of protein farnesyltransferase, the andrastins have garnered significant attention for their potential therapeutic applications.[1][7]

### **Molecular Structure of Andrastin D**

Andrastin D possesses a rigid tetracyclic core structure. PubChem identifies it as a 3-oxo steroid that is structurally derived from Andrastin C via the formal oxidative cleavage of the acetoxy group at the 3-beta position.[4] This results in a 3-oxo derivative.[4] Its biological role is defined as a metabolite of Penicillium and an inhibitor of EC 2.5.1.58 (protein farnesyltransferase).[4]

### **Data Presentation: Physicochemical Properties**

The following table summarizes the key computed properties of **Andrastin D**.

Property	Value	Source
Molecular Formula	C26H36O5	[4]
Molecular Weight	428.6 g/mol	[4]
Exact Mass	428.25627424 Da	[4]
IUPAC Name	methyl (5S,8S,9S,10R,13R,14R)-17- hydroxy-4,4,8,10,12,13,16- heptamethyl-3,15-dioxo- 1,2,5,6,7,9- hexahydrocyclopenta[a]phena nthrene-14-carboxylate	[4]
PubChem CID	10477690	[4]
CAS Number	184432-08-4	[4]



## **Spectroscopic Data for Structural Elucidation**

The elucidation of the complex three-dimensional structure of andrastin-type meroterpenoids relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2] [9] While a complete, published NMR dataset specifically for **Andrastin D** is not readily available in the provided search results, the data for structurally similar andrastin analogues, such as penimeroterpenoids, provide a representative example of the chemical shifts expected for the core skeleton.[10][11] Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are essential for assigning protons and carbons and establishing connectivity.

# Data Presentation: Representative NMR Data for the Andrastin Skeleton

The following table presents <sup>1</sup>H and <sup>13</sup>C NMR data for Penimeroterpenoid A, a closely related andrastin-type meroterpenoid, to illustrate the typical spectroscopic signatures of this structural class.



Position	δC (ppm)	δΗ (ppm, J in Hz)
1	27.8, CH <sub>2</sub>	2.32, m; 1.01, dt (12.0, 5.5)
2	23.4, CH <sub>2</sub>	1.59, m
3	77.1, CH	4.65, m
4	37.0, C	-
5	47.7, CH	1.78, m
6	16.9, CH <sub>2</sub>	2.02, m; 1.81, m
7	30.8, CH <sub>2</sub>	2.81, td (13.5, 3.5); 2.36, m
8	38.6, C	-
9	53.5, CH	2.19, s
10	52.3, C	-
11	126.4, CH	5.82, s
12	132.9, C	-
13	49.5, C	-
14	70.6, C	-
15	210.6, C	-
16	72.1, C	-
17	206.8, C	-
18	24.3, CH₃	1.26, s
19	18.9, CH₃	1.68, s
20	24.3, CH₃	1.26, s
21	204.5, CH	10.1, s
22	170.7, C	-
23	21.3, CH₃	2.12, s



24	29.7, CH₃	1.18, s
25	29.7, CH₃	1.18, s
26	19.9, CH₃	1.15, s
27	167.3, C	-
28	51.9, CH₃	3.69, s

Data adapted from the analysis of Penimeroterpenoid A from Penicillium sp.[11]

## **Biosynthesis of Andrastin D**

The biosynthesis of andrastins is a multi-step enzymatic process involving a dedicated gene cluster, referred to as the 'adr' cluster in Penicillium species.[3][12] The pathway begins with two primary precursors: 3,5-dimethylorsellinic acid (DMOA), synthesized by a non-reducing polyketide synthase (NR-PKS), and farnesyl diphosphate (FPP) from the terpenoid pathway.[1] [13]

The key steps leading to **Andrastin D** are as follows:

- Formation of Andrastin E: The pathway proceeds through several intermediates to form the first tetracyclic compound, Andrastin E.[1]
- Oxidation to Andrastin D (Ketone Form): Andrastin E is oxidized by a short-chain dehydrogenase/reductase (SDR) enzyme, AdrF, to produce the ketone form, which is Andrastin D.[1]
- Further Modifications: **Andrastin D** can then be further processed. For example, it is a precursor to Andrastin C (via reduction) and subsequently Andrastin A through a series of enzymatic reactions including reduction, acetylation, and oxidation catalyzed by enzymes like AdrE, AdrJ, and the P450 monooxygenase AdrA.[1]





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Caption: Biosynthetic pathway from precursors to Andrastin A, highlighting **Andrastin D** as a key intermediate.

# Experimental Protocols Protocol 1: Isolation and Purification of Andrastins

This protocol outlines a general method for the isolation of andrastin-type meroterpenoids from fungal cultures, adapted from procedures described for Penicillium sp.[2]

- Fungal Cultivation: The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose agar) under optimal temperature and agitation conditions for a period sufficient for secondary metabolite production (typically 7-21 days).
- Extraction: The fungal culture (including mycelium and broth) is extracted exhaustively with an organic solvent, commonly ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
- Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography
  (VLC) on silica gel, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl
  acetate gradient followed by a dichloromethane-methanol gradient) to separate the extract
  into several primary fractions.



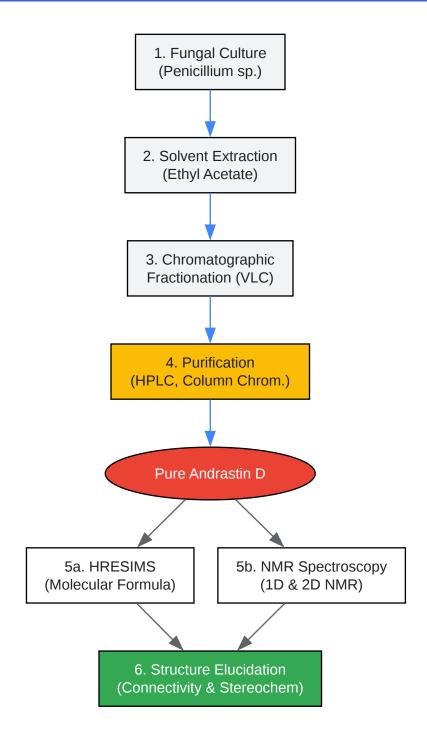
Chromatographic Purification: Fractions showing the presence of target compounds (as
determined by thin-layer chromatography or LC-MS) are further purified. This typically
involves repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative
high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and
mobile phase to yield the pure compounds.[2]

### **Protocol 2: Workflow for Structural Elucidation**

This protocol describes the standard workflow for identifying and characterizing a purified compound like **Andrastin D**.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
   is performed to determine the precise molecular formula of the isolated compound.[2]
- 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.
- 2D NMR Spectroscopy: A suite of 2D NMR experiments is conducted to establish the molecular structure:
  - COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[10]
- Stereochemistry Determination: The relative and absolute configurations are determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, X-ray crystallography, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[2]





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Caption: General experimental workflow for the isolation and structural elucidation of **Andrastin D**.

## **Biological Activity and Mechanism of Action**



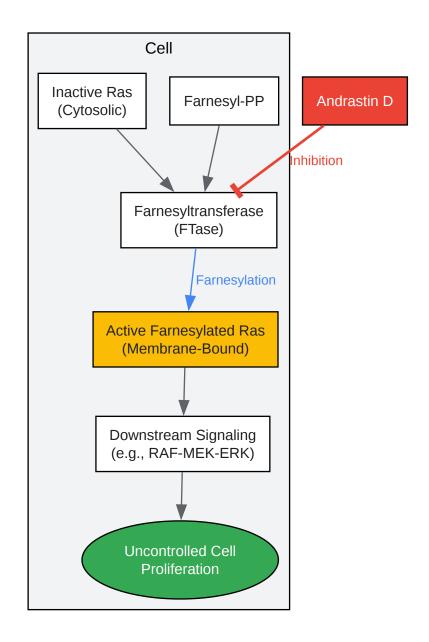




Andrastins A-D are known inhibitors of protein farnesyltransferase.[1][7] This enzyme catalyzes the attachment of a farnesyl lipid group to the C-terminus of specific proteins, most notably the Ras family of small GTPases. This farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their function in signal transduction pathways that control cell proliferation and differentiation.[3]

Oncogenic mutations in Ras genes are found in a large percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting farnesyltransferase, **Andrastin D** prevents the localization and function of oncogenic Ras, thereby disrupting the downstream signaling cascade and inhibiting tumor cell proliferation.[3] [7] This makes farnesyltransferase a compelling target for anticancer drug discovery.





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Caption: **Andrastin D** inhibits farnesyltransferase, preventing Ras protein activation and cell proliferation.

### Conclusion

**Andrastin D** is a structurally intricate meroterpenoid with significant potential in oncology. Its tetracyclic androstane-type skeleton, a product of a complex fungal biosynthetic pathway, has been thoroughly characterized by modern spectroscopic methods. As a potent inhibitor of protein farnesyltransferase, it serves as a valuable lead compound in the development of



anticancer therapeutics targeting the Ras signaling pathway. Further investigation into its structure-activity relationships and synthetic accessibility will be crucial for translating its biological activity into clinical applications.

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